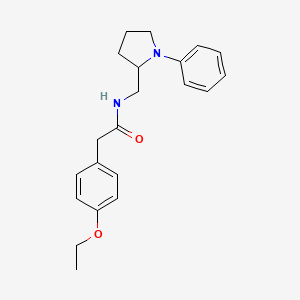

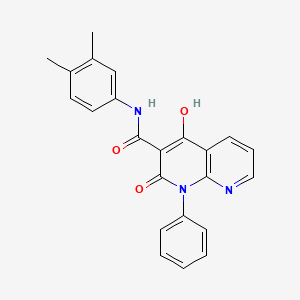

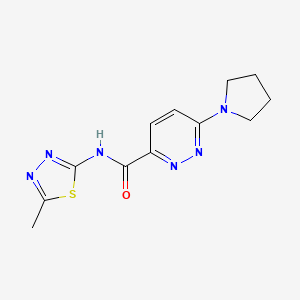

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gastric Acid Secretion

2-guanidine-4-methylquinazoline (2-GMQ), a compound structurally related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been shown to decrease basal and stimulated gastric acid secretion. This effect is linked to anti H2-histamine activity, suggesting potential applications in treating conditions related to excessive gastric acid production (Pinelli et al., 1996).

Cytotoxicity and Anticancer Properties

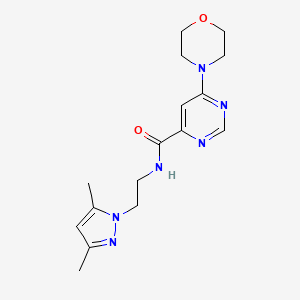

Research on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, which reacts with guanidine hydrochloride, has shown promising results in cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These compounds demonstrate potential as anticancer agents (Toan et al., 2020).

Opioid Receptor Antagonism

A series of 4-aminoquinazoline derivatives, closely related to this compound, has been found to act as potent antagonists of the ORL1 opioid receptor. These findings could have implications in the development of treatments for opioid-related disorders (Okano et al., 2009).

Adrenergic Blocking Effects

N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, have shown to decrease blood pressure and antagonize the pressor response to norepinephrine in rats. This points towards potential applications in cardiovascular conditions (Grosso et al., 1980).

Anti-Inflammatory Activity

Basic N,N',N''-trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 2-methylquinoline ring, exhibit significant antiinflammatory activity. This research could lead to the development of new anti-inflammatory drugs (Rachlin et al., 1980).

GABA-A ρ1 Receptor Modulation

Compounds like amiloride and 2-guanidine-4-methylquinazoline (GMQ) have been studied for their modulatory effects on the GABA-A ρ1 receptors. Understanding the actions of these guanidine compounds on ion channels could have implications in neuroscience and pharmacology (Snell & Gonzales, 2015).

Antimicrobial Activities

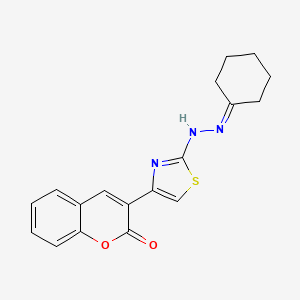

Research on quinoline derivatives carrying a 1,2,3-triazole moiety has demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHODIDPXRXPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)

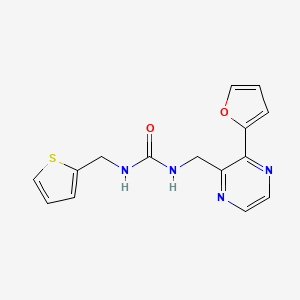

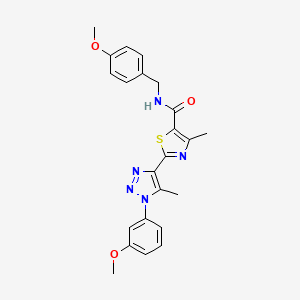

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)

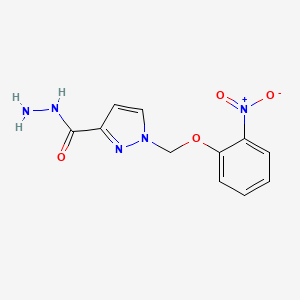

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)

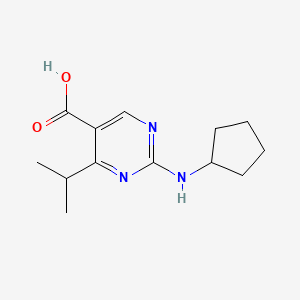

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)